molecular formula C9H9NO6S B6613772 methyl 4-methanesulfonyl-2-nitrobenzoate CAS No. 158581-07-8

methyl 4-methanesulfonyl-2-nitrobenzoate

Cat. No.: B6613772
CAS No.: 158581-07-8
M. Wt: 259.24 g/mol
InChI Key: MMFJCNKKCLVQPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methanesulfonyl-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-methylsulfonylbenzoate, followed by esterification . The reaction conditions typically include the use of strong acids like sulfuric acid and nitric acid for nitration, and methanol for esterification.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methanesulfonyl-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methanesulfonyl-2-nitrobenzoate is widely used in scientific research due to its diverse applications. It is valuable in:

Mechanism of Action

The mechanism of action of methyl 4-methanesulfonyl-2-nitrobenzoate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonyl group acts as a good leaving group, facilitating the formation of various substituted products. This compound can also act as an alkylating agent, reacting with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-nitrobenzenesulfonate
  • Methyl 4-methylsulfonylbenzoate

Uniqueness

Methyl 4-methanesulfonyl-2-nitrobenzoate is unique due to its combination of a nitro group and a methanesulfonyl group on the benzoate ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound in various research applications .

Properties

IUPAC Name

methyl 4-methylsulfonyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c1-16-9(11)7-4-3-6(17(2,14)15)5-8(7)10(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFJCNKKCLVQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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